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Introduction

FAM-CSKtide is a fluorescently labeled peptide substrate designed for the in vitro
measurement of protein kinase activity. Labeled with 5-carboxyfluorescein (FAM), this peptide
allows for a sensitive and continuous assay format, moving away from traditional radioactive
methods. The core principle of assays utilizing FAM-CSKtide is the detection of a change in
the fluorescence properties of the peptide upon its phosphorylation by a kinase. This change
can be measured as an increase in fluorescence intensity or a change in fluorescence
polarization.

The amino acid sequence of FAM-CSKtide is {5-FAM}-Lys-Lys-Lys-Lys-Glu-Glu-lle-Tyr-Phe-
Phe-Phe-Gly-NH2. This sequence is recognized by several tyrosine kinases, with a primary
application as a substrate for C-terminal Src Kinase (Csk). Csk is a critical negative regulator of
the Src family of tyrosine kinases (SFKs), which are key players in various cellular processes,
including cell growth, differentiation, and migration. Dysregulation of SFK activity is frequently
implicated in cancer. Therefore, assays measuring Csk activity are valuable for the discovery of
potential therapeutic agents. FAM-CSKtide can also be utilized as a substrate for other
tyrosine kinases such as Axl, c-Kit, EGFR, and others, making it a versatile tool in kinase
research and drug discovery.

Principle of the Assay
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The in vitro kinase assay with FAM-CSKtide is based on the enzymatic transfer of the y-
phosphate from ATP to the tyrosine residue within the peptide substrate by a kinase. The
addition of the phosphate group alters the local environment of the FAM fluorophore, leading to
a detectable change in its fluorescence signal. Acommon and robust method to monitor this
reaction is through Fluorescence Polarization (FP).

In an FP-based assay, a small, fluorescently labeled molecule like FAM-CSKtide tumbles
rapidly in solution, resulting in low fluorescence polarization when excited with polarized light.
Upon phosphorylation, if the phosphorylated peptide is bound by a larger molecule (e.g., a
phosphospecific antibody), the tumbling rate of the fluorophore-peptide-antibody complex is
significantly reduced. This slower rotation leads to a higher degree of fluorescence polarization.
Alternatively, in some assay formats, the phosphorylation event itself can directly influence the
fluorescence properties of the FAM dye.

Data Presentation

The following tables summarize key specifications of FAM-CSKtide and representative
quantitative data for inhibitors of Csk, a primary target kinase for this substrate.

Parameter Value Reference

Peptide Sequence {5-FAM}-KKKKEEIYFFFG-NH2  MedchemExpress
Fluorophore 5-Carboxyfluorescein (FAM) AltaBioscience
Excitation Wavelength (Max) ~494 nm MedchemExpress[1]
Emission Wavelength (Max) ~521 nm MedchemExpress|[1]
Inhibitor IC50 (nM) for Csk Assay Method
Staurosporine 14.6 Radiometric HotSpot™
PP2 142 Radiometric HotSpot™

Note: The IC50 values presented were determined using a radiometric assay. While FAM-
CSKtide is suitable for determining IC50 values in a fluorescence-based assay, these values
provide a useful reference for expected inhibitor potency against Csk.
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Experimental Protocols

Materials and Reagents
e FAM-CSKtide

¢ Recombinant human Csk (or other target kinase)
e Adenosine 5'-triphosphate (ATP)

o Kinase Assay Buffer (a recommended starting buffer is 50 mM HEPES, pH 7.5, 10 mM
MgClz, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Note: The optimal buffer composition
may vary depending on the kinase and should be optimized.)

» Kinase inhibitors (e.g., Staurosporine, PP2) or vehicle control (e.g., DMSO)

o 384-well, low-volume, black, round-bottom, non-treated polystyrene microplates

A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow: Fluorescence Polarization (FP)
Based Kinase Assay
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Caption: Experimental workflow for an in vitro kinase assay using FAM-CSKtide.
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Detailed Protocol for Csk Inhibition Assay

This protocol is a starting point and should be optimized for your specific experimental
conditions.

1. Reagent Preparation:

» Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35, 2
mM DTT. Prepare fresh DTT before use.

 FAM-CSKtide Stock Solution: Reconstitute lyophilized FAM-CSKtide in sterile water or a
suitable buffer (e.g., 50 mM HEPES, pH 7.5) to a stock concentration of 1 mM. Store aliquots
at -20°C or -80°C.

e Csk Kinase Stock Solution: Prepare a stock solution of recombinant Csk in a buffer that
ensures its stability (e.g., containing glycerol). The final concentration in the assay will need
to be optimized, but a starting point could be in the range of 1-10 nM.

o ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water. Store aliquots at
-20°C.

« Inhibitor Stock Solutions: Prepare a 10 mM stock solution of each inhibitor (e.g.,
Staurosporine, PP2) in 100% DMSO.

2. Assay Procedure:
e Prepare Intermediate Dilutions:

o Prepare a working solution of FAM-CSKtide and ATP in Kinase Assay Buffer. The final
concentrations in the assay will need to be optimized. A good starting point is a final
concentration of 100 nM FAM-CSKtide and 100 uM ATP.

o Prepare serial dilutions of the inhibitors in Kinase Assay Buffer containing a constant
percentage of DMSO (e.g., 1%) to create a dose-response curve.

o Assay Plate Setup (384-well plate):
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o Add 5 pL of the serially diluted inhibitor or vehicle (Kinase Assay Buffer with DMSO) to the
appropriate wells.

o Add 5 pL of diluted Csk kinase to all wells except the "no enzyme" control wells. For the
"no enzyme" control, add 5 pL of Kinase Assay Buffer.

o Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the
inhibitors to bind to the kinase.

Initiate the Kinase Reaction:

o Add 10 pL of the FAM-CSKtide/ATP working solution to all wells to start the reaction. The
final reaction volume will be 20 pL.

o Mix the plate gently.

Incubation:

o Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation
time should be optimized to ensure the reaction is in the linear range.

Detection:

o Measure the fluorescence polarization of each well using a microplate reader with
excitation at ~485 nm and emission at ~525 nm.

. Data Analysis:

Calculate Percent Inhibition:

o The raw FP data (in milli-polarization units, mP) is used to calculate the percent inhibition
for each inhibitor concentration.

o % Inhibition = 100 * (1 - (mP_inhibitor - mP_no_enzyme) / (mP_vehicle -
mP_no_enzyme))

o Where:
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» mP_inhibitor is the FP value in the presence of the inhibitor.
= mP_no_enzyme is the FP value of the control without kinase.

= mP_vehicle is the FP value in the presence of the vehicle (e.g., DMSO).

e Determine IC50:
o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve (variable slope) to determine the 1C50
value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase
activity.

Signaling Pathway

Csk is a key negative regulator of the Src family of non-receptor tyrosine kinases (SFKs).
SFKs, such as c-Src, are involved in a multitude of signaling pathways that control cell
proliferation, survival, migration, and angiogenesis. The activity of c-Src is tightly controlled,
and its aberrant activation is a hallmark of many cancers. Csk phosphorylates a conserved
tyrosine residue at the C-terminus of c-Src, which leads to an intramolecular interaction that
locks c-Src in an inactive conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for FAM-CSKtide in
vitro Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397156%#step-by-step-guide-for-using-fam-csktide-
in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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